molecular formula C13H11N3O B6165580 1-azido-4-(benzyloxy)benzene CAS No. 94040-95-6

1-azido-4-(benzyloxy)benzene

Cat. No.: B6165580
CAS No.: 94040-95-6
M. Wt: 225.2
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Description

1-Azido-4-(benzyloxy)benzene is an organic compound with the chemical formula C13H11N3O. It is an azide derivative of 4-(benzyloxy)phenylalanine and has been synthesized as a potential photosensitive crosslinker for use in the field of biochemistry. This compound is known for its unique structure, which includes an azido group attached to a benzene ring substituted with a benzyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-(benzyloxy)benzene can be synthesized through various methods. One common approach involves the nucleophilic substitution of a benzyl halide with sodium azide. The reaction typically occurs under mild conditions and can be facilitated by the use of a phase-transfer catalyst . Another method involves the direct azidation of benzylic alcohols using azidotrimethylsilane (TMSN3) in the presence of a copper catalyst .

Industrial Production Methods: These methods often involve continuous-flow processes to ensure safety and efficiency, given the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-(benzyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amine derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or tin hydrides.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, phase-transfer catalysts.

    Reduction: Triphenylphosphine, tin hydrides.

    Cycloaddition: Alkynes, copper catalysts.

Major Products:

    Amine Derivatives: Formed from reduction reactions.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

1-Azido-4-(benzyloxy)benzene has several applications in scientific research:

    Chemistry: Used as a photosensitive crosslinker in the synthesis of various heterocycles.

    Biology: Employed in photoaffinity labeling to identify molecular targets of bioactive compounds.

    Medicine: Potential use in drug discovery and development due to its ability to form stable triazole rings through click chemistry.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-azido-4-(benzyloxy)benzene primarily involves its ability to undergo cycloaddition reactions. The azido group can form reactive intermediates upon exposure to light or heat, which can then react with other molecules to form stable triazole rings . This property makes it useful in photoaffinity labeling, where it can covalently bind to target proteins upon activation .

Comparison with Similar Compounds

    1-Azido-4-methylbenzene: Similar structure but with a methyl group instead of a benzyloxy group.

    4-Azidophenol: Contains a hydroxyl group instead of a benzyloxy group.

    1-Azido-4-(methoxy)benzene: Contains a methoxy group instead of a benzyloxy group.

Uniqueness: 1-Azido-4-(benzyloxy)benzene is unique due to its benzyloxy substitution, which provides additional stability and reactivity compared to other azido compounds. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation.

Properties

CAS No.

94040-95-6

Molecular Formula

C13H11N3O

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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